

Spectroscopic and Structural Elucidation of Rivulobirin B: A Technical Guide

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Compound of Interest

Compound Name: Rivulobirin B

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This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of **Rivulobirin B**, a member of the rivulariapeptolide family of natural products. The rivulariapeptolides are a class of cyclic depsipeptides isolated from the marine cyanobacterium *Rivularia* sp. that have demonstrated potent protease inhibitory activity, making them of significant interest for drug discovery and development. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Rivulobirin B**, alongside detailed experimental protocols for its isolation and characterization.

Introduction to Rivulobirin B

Rivulobirin B is a recently identified natural product belonging to the rivulariapeptolide family. These compounds are characterized by a cyclic depsipeptide core structure. The initial identification and subsequent structural elucidation of **Rivulobirin B** and its analogues were reported by Reher et al. in their 2022 publication in *Nature Communications*, titled "Native metabolomics identifies the rivulariapeptolide family of protease inhibitors." In this publication, **Rivulobirin B** is referred to as rivulariapeptolide 1155, named after its observed molecular weight.

Spectroscopic Data

The structural characterization of **Rivulobirin B** (rivulariapeptolide 1155) was achieved through a combination of high-resolution mass spectrometry and extensive 1D and 2D NMR

spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was pivotal in determining the elemental composition of **Rivulobirin B**.

Parameter	Value
Observed Mass [M+H] ⁺	1156.5923 m/z
Molecular Formula	C ₅₉ H ₈₂ N ₉ O ₁₅
Calculated Mass [M+H] ⁺	1156.5921 m/z
Mass Error	-0.2 ppm

Table 1: High-resolution mass spectrometry data for **Rivulobirin B** (rivulariapeptolide 1155).[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Data

Detailed 1D and 2D NMR experiments were conducted to elucidate the planar structure and stereochemistry of **Rivulobirin B**. The following table summarizes the ¹H and ¹³C NMR chemical shifts, which were assigned based on COSY, HSQC, and HMBC correlations. All spectra were recorded in DMSO-d₆.

Position	Residue	^{13}C (δ_{C} , ppm)	^1H (δ_{H} , ppm, mult., J in Hz)
Ahp			
2	52.8	4.25 (m)	
3	31.5	1.85 (m), 1.75 (m)	
4	25.1	1.50 (m), 1.40 (m)	
5	33.2	2.10 (m), 1.95 (m)	
6	171.5	-	
Thr			
α	58.1	4.15 (d, 8.5)	
β	67.2	4.95 (m)	
γ	19.5	1.10 (d, 6.5)	
CO	170.8	-	
N-Me-Phe			
α	59.5	5.10 (dd, 9.0, 4.5)	
β	36.8	3.15 (dd, 14.0, 4.5), 2.95 (dd, 14.0, 9.0)	
γ (Ar)	137.5	-	
δ (Ar)	129.2	7.25 (m)	
ϵ (Ar)	128.4	7.30 (m)	
ζ (Ar)	126.5	7.20 (m)	
N-Me	31.2	2.80 (s)	
CO	171.2	-	
Pro			
α	60.5	4.35 (m)	

β	29.1	2.05 (m), 1.80 (m)
γ	24.8	1.90 (m)
δ	46.8	3.60 (m), 3.45 (m)
CO	172.1	-
Tyr		
α	54.5	4.50 (m)
β	36.5	3.05 (dd, 14.0, 4.5), 2.85 (dd, 14.0, 9.0)
γ (Ar)	130.5	-
δ (Ar)	128.1	7.10 (d, 8.5)
ϵ (Ar)	115.2	6.70 (d, 8.5)
ζ (Ar)	156.1	-
OH	-	9.25 (s)
CO	171.8	-
Val		
α	58.9	4.10 (d, 8.0)
β	30.2	2.15 (m)
γ	19.2	0.95 (d, 7.0)
γ'	18.8	0.90 (d, 7.0)
CO	171.6	-
Leu		
α	52.1	4.40 (m)
β	40.5	1.70 (m), 1.60 (m)
γ	24.5	1.55 (m)
δ	22.8	0.92 (d, 6.5)

δ'	22.1	0.88 (d, 6.5)
CO	172.5	-
Abu		
α	51.5	4.30 (m)
β	25.8	1.80 (m)
γ	9.5	0.98 (t, 7.5)
CO	172.3	-
Butyric Acid		
2	35.1	2.20 (t, 7.5)
3	18.2	1.65 (sext, 7.5)
4	13.5	0.95 (t, 7.5)
CO	173.1	-

Table 2: ^1H and ^{13}C NMR data for **Rivulobirin B** (rivulariapeptolide 1155) in DMSO- d_6 .

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Rivulobirin B**.

Sample Collection and Extraction

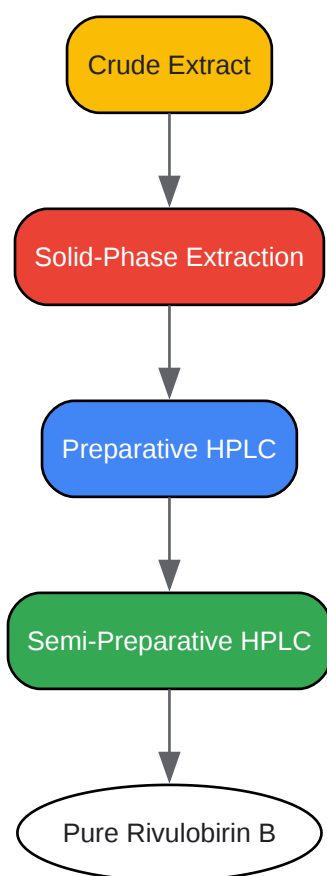
A biofilm of the marine cyanobacterium *Rivularia* sp. was collected from coral sediments at Carlos Rosario Beach in Culebra, Puerto Rico. The collected biomass was preserved and transported to the laboratory for extraction. The crude extract was obtained by methanolic extraction of the cyanobacterial biomass.

Figure 1. Workflow for the collection and extraction of **Rivulobirin B** from *Rivularia* sp.

Purification

The crude methanolic extract was subjected to a multi-step purification process guided by mass spectrometry to isolate the rivulariapeptolides.

- Solid-Phase Extraction (SPE): The crude extract was first fractionated using solid-phase extraction to separate compounds based on polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest were further purified using preparative reverse-phase HPLC. A Kinetex 5 μ m C18 column was used with a gradient elution of acetonitrile and water.
- Semi-Preparative HPLC: Final purification of **Rivulobirin B** was achieved using semi-preparative HPLC with a Synergi 4 μ m Hydro-RP column to yield the pure compound as a colorless, amorphous solid.



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Figure 2. Purification workflow for the isolation of **Rivulobirin B**.

Mass Spectrometry Analysis

Mass spectrometry experiments were performed on a high-resolution mass spectrometer. The sample was introduced via an ultra-high-performance liquid chromatography (UHPLC) system. Data was acquired in positive ion mode.

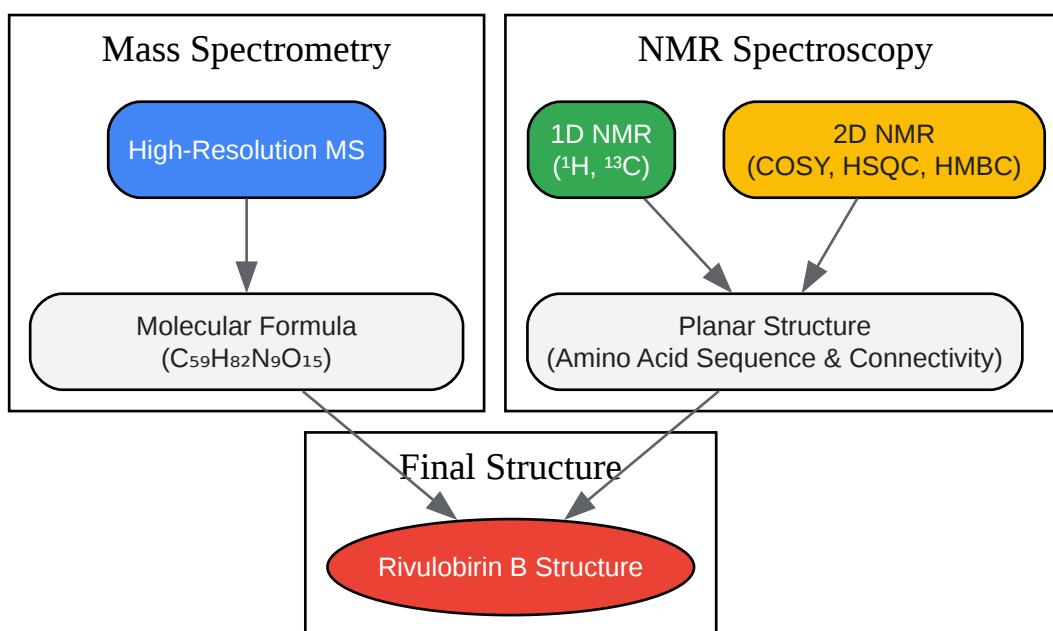
NMR Spectroscopy

All NMR spectra were acquired on a Bruker Avance III HD 800 MHz spectrometer equipped with a cryoprobe. The purified sample of **Rivulobirin B** was dissolved in DMSO-d₆. The following experiments were conducted:

- ¹H NMR
- ¹³C NMR
- Correlation Spectroscopy (COSY)
- Heteronuclear Single Quantum Coherence (HSQC)
- Heteronuclear Multiple Bond Correlation (HMBC)

Structural Elucidation Pathway

The structural elucidation of **Rivulobirin B** followed a logical progression, integrating data from multiple spectroscopic techniques.



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Figure 3. Logical workflow for the structural elucidation of **Rivulobirin B**.

This comprehensive dataset and the detailed methodologies provide a valuable resource for researchers working on the synthesis, bioactivity profiling, and further development of **Rivulobirin B** and other members of the rivulariapeptolide family as potential therapeutic agents.

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References

- 1. biorxiv.org [biorxiv.org]
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